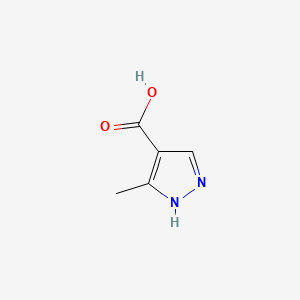

3-Methyl-1H-pyrazole-4-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-methyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYYXPDTFLUERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961104 | |

| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40704-11-8 | |

| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Methyl 1h Pyrazole 4 Carboxylic Acid

Classical Synthetic Routes

The traditional approaches to the synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid are dominated by cyclocondensation reactions, which involve the formation of the pyrazole (B372694) ring from acyclic precursors. These methods have been refined over the years to improve yields and regioselectivity.

Cyclocondensation Reactions

The cornerstone of pyrazole synthesis lies in the reaction of a 1,3-dicarbonyl moiety or its synthetic equivalent with a hydrazine (B178648) derivative. This versatile approach allows for the introduction of various substituents onto the pyrazole ring.

The most fundamental and widely employed method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine. In the context of this compound, a suitable 1,3-dicarbonyl precursor is an ester of 2-formyl-3-oxobutanoic acid or a related derivative.

A common strategy involves the reaction of ethyl acetoacetate (B1235776) with a formylating agent to introduce the C4-carboxyl group precursor, followed by cyclization with hydrazine. For instance, the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride (B1165640) can yield an intermediate that, upon reaction with hydrazine, leads to the formation of ethyl 3-methyl-1H-pyrazole-4-carboxylate. Subsequent hydrolysis of the ester furnishes the desired this compound. A patent describes a similar synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid starting from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride, followed by reaction with methylhydrazine and subsequent hydrolysis. researchgate.net

| Starting Materials | Reagents | Product | Yield | Reference |

| Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | 1. Methylhydrazine, 2. Hydrochloric acid | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | Not specified | researchgate.net |

Another approach utilizes ethyl 2-cyano-3-oxobutanoate, which upon reaction with hydrazine, can also lead to the pyrazole core with the desired substitution pattern.

While less direct for the primary synthesis of this compound, the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives is a valid strategy for constructing the pyrazole ring. For the target molecule, a precursor such as an ester of 2-methyl-3-oxo-4-pentenoic acid could theoretically be employed. The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration to form the pyrazole ring. A patent describes a method for preparing a derivative, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, starting from a 2,2-difluoro acetyl halide and an α,β-unsaturated ester. researchgate.net

β-Enaminones are versatile intermediates in heterocyclic synthesis, including the formation of pyrazoles. These compounds are typically prepared by the reaction of a 1,3-dicarbonyl compound with an amine or an amide derivative. For the synthesis of this compound, a β-enaminone derived from an ester of 2-formyl-3-oxobutanoic acid can be reacted with hydrazine. The enamine functionality directs the regioselectivity of the cyclization with hydrazine, often leading to a single pyrazole isomer. The reaction of β-enamino diketones with various hydrazines has been shown to afford pyrazole-4-carboxylates. organic-chemistry.org

Vilsmeier Reaction-Based Syntheses for Pyrazole Carboxylic Esters

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction can be adapted for the synthesis of pyrazole-4-carboxylic acid derivatives. A common strategy involves the Vilsmeier-Haack formylation of a pre-existing pyrazole or pyrazolone (B3327878) precursor at the 4-position, followed by oxidation of the resulting aldehyde to a carboxylic acid.

For instance, 3-methyl-5-pyrazolone, which is readily available from the condensation of ethyl acetoacetate and hydrazine, can be subjected to the Vilsmeier-Haack reaction using a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide). This introduces a formyl group at the 4-position to yield 3-methyl-1H-pyrazole-4-carbaldehyde. Subsequent oxidation of this aldehyde, using oxidizing agents such as potassium permanganate (B83412) or chromic acid, affords this compound. umich.edu A study on the Vilsmeier-Haack formylation of 3,5-dimethylpyrazoles demonstrated the formation of the corresponding 4-formyl derivatives. researchgate.net

| Starting Material | Reagents | Intermediate | Oxidizing Agent | Final Product | Reference |

| 3-Methyl-5-pyrazolone | POCl₃, DMF | 3-Methyl-1H-pyrazole-4-carbaldehyde | KMnO₄ or CrO₃ | This compound | umich.edu |

This two-step approach is a well-established and efficient route to the target compound.

Synthesis from α-Oxoketene Dithioacetals

α-Oxoketene dithioacetals are versatile three-carbon synthons that have found application in the synthesis of various heterocyclic systems, including pyrazoles. The general strategy involves the reaction of an α-oxoketene dithioacetal with hydrazine.

For the synthesis of this compound, a suitable precursor would be a dithioacetal derived from an acetoacetic ester. The reaction of this α-oxoketene dithioacetal with hydrazine would proceed via nucleophilic attack of the hydrazine at the electrophilic carbon centers of the dithioacetal, followed by cyclization and elimination of the dithioketal group to form the pyrazole ring. While specific examples for the direct synthesis of this compound via this route are less common in the literature, the reaction of α-aroyl-α-bromoketene dithioacetals with hydrazine hydrate (B1144303) has been shown to produce various pyrazole derivatives. rsc.org This methodology offers an alternative disconnection approach for the construction of the pyrazole core.

Modern and Optimized Synthetic Strategies

Modern synthetic approaches to this compound and its derivatives have focused on increasing efficiency and control over the reaction process. These strategies include multi-component reactions, the use of transition-metal catalysts, and innovative one-pot protocols that streamline the synthesis.

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. For the synthesis of pyrazole-4-carboxylic acid derivatives, MCRs offer a streamlined approach. A notable example is the three-component reaction involving a hydrazine, an aldehyde, and a β-ketoester like ethyl acetoacetate in the presence of a catalyst.

One such protocol for a related series of pyrazole-4-carboxylic acid ethyl esters employs an imidazolium-based magnetic ionic liquid, [bmim][FeCl4], as a recyclable catalyst. This method proceeds via a one-pot, three-component reaction of phenylhydrazine, benzaldehyde, and ethyl acetoacetate with oxygen flow, showcasing a green and efficient pathway. sid.ir While this specific example leads to a different substitution pattern, the principle can be adapted for the synthesis of this compound precursors by selecting appropriate starting materials.

Another MCR approach involves the in-situ formation of a 1,3-dicarbonyl compound which then reacts with a hydrazine. This strategy can be considered a multi-component synthesis and provides a rapid route to substituted pyrazoles. rsc.org

Table 1: Examples of Multi-Component Reactions for Pyrazole Synthesis This table is representative of the MCR approach for pyrazole derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine | Benzaldehyde | Ethyl acetoacetate | [bmim][FeCl4], O2 flow | Ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate | sid.ir |

| Hydrazine hydrate | Aldehydes | Ethyl acetoacetate | Taurine, Water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |

Transition-Metal Catalyzed Approaches

Transition-metal catalysis has become a powerful tool in the synthesis of heterocyclic compounds, including pyrazoles. These methods often involve C-H functionalization, which allows for the direct introduction of functional groups onto the pyrazole ring without the need for pre-functionalized substrates. rsc.org

While specific examples detailing the direct synthesis of this compound using transition-metal catalysis from simple precursors are not prevalent, related methodologies are well-documented. For instance, palladium-catalyzed reactions are used for various cross-coupling and cyclization reactions to form the pyrazole core. nih.gov Ruthenium and iron catalysts have also been employed for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols, or from 1,3-diols and alkyl hydrazines.

Furthermore, transition-metal catalysts, such as copper, have been used in the synthesis of amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a close analog of the target compound. For example, a Suzuki coupling reaction catalyzed by a palladium complex is a key step in one synthetic route. mdpi.com These approaches highlight the potential for transition-metal catalysis in the synthesis and functionalization of the this compound scaffold.

Photoredox Reactions in Pyrazole Synthesis

Visible-light photoredox catalysis is an emerging green and sustainable method in organic synthesis. This technique utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer processes to facilitate chemical reactions under mild conditions.

Although direct synthesis of this compound via photoredox catalysis is not extensively reported, the methodology has been applied to the synthesis of the broader pyrazole class. For instance, photoredox catalysis has been used for the direct C-H bond arylation of heteroarenes using aryl diazonium salts, a reaction that could potentially be adapted for the functionalization of a pre-existing 3-methyl-1H-pyrazole ring.

One-pot syntheses of pyrazole derivatives under visible light have also been developed. An example is the reaction between substituted aldehydes and 3-methyl-1-phenyl-2-pyrazolin-5-one, which proceeds under blue visible light at room temperature. nih.gov This demonstrates the applicability of photoredox conditions for the construction of pyrazole-containing structures.

Regioselective Synthesis Techniques for Pyrazole Ring Formation

The regioselective formation of the pyrazole ring is a critical aspect of synthesizing this compound, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to isomeric products.

A common and regioselective synthesis of the precursor, ethyl 3-methyl-1H-pyrazole-4-carboxylate, involves the condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form ethyl 2-(dimethylaminomethylene)-3-oxobutanoate. This intermediate then reacts with hydrazine hydrate. The reaction proceeds with high regioselectivity, affording the desired 3-methyl isomer. The subsequent hydrolysis of the ethyl ester yields this compound. nih.gov

Similarly, the synthesis of the closely related ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate has been optimized for regioselectivity. The process involves reacting an ethyl 2-alkoxymethylene-4,4-difluoro-3-oxobutanoate intermediate with methylhydrazine in a two-phase system with a weak base, which yields the desired regioisomer with high purity. google.com

Control over isomer formation is paramount in pyrazole synthesis. In the reaction of 3(5)-methyl-1H-pyrazole with chloroform, four different isomers can be formed. The proportions of these isomers can sometimes be predicted and controlled by factors such as the reaction conditions and the inherent reactivity of the starting materials. nih.gov

In syntheses starting from β-keto esters and substituted hydrazines, the choice of reaction conditions and the nature of the hydrazine can direct the regiochemical outcome. For instance, the reaction of trichloromethyl enones with arylhydrazine hydrochlorides leads to the 1,3-regioisomer, whereas the use of the free hydrazine base yields the 1,5-regioisomer. acs.org

For the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key strategy to control isomer formation during the cyclization step is the addition of dimethylamine (B145610). Any trace amounts of undesired isomers can then be efficiently removed by crystallization. thieme.de

One-Pot Synthetic Protocols for Pyrazole Derivatives

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. Several one-pot methods have been developed for pyrazole derivatives.

A rapid and efficient one-pot synthesis of pyrazoles has been developed from arenes and carboxylic acids. This method proceeds through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org

For the synthesis of pyrazole-4-carboxylic acid ethyl esters, a one-pot, three-component reaction has been reported using a magnetic ionic liquid as a catalyst under solvent-free conditions. sid.ir This approach offers advantages in terms of environmental impact and ease of catalyst recycling.

Furthermore, a one-pot synthesis of pyrazole-s-triazine derivatives has been achieved by reacting ethyl acetoacetate and DMF-DMA with hydrazine-disubstituted s-triazines in an ethanol-acetic acid mixture. nih.gov This highlights the versatility of one-pot procedures in creating complex molecules based on the pyrazole scaffold.

Table 2: Summary of One-Pot Synthetic Strategies for Pyrazole Derivatives This table illustrates various one-pot methodologies applicable to the synthesis of the pyrazole core.

| Starting Materials | Key Intermediates/Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Arenes, Carboxylic acids | Hydrazine | TfOH/TFAA | Substituted Pyrazoles | rsc.org |

| Ethyl acetoacetate, Aldehyde, Hydrazine | - | Magnetic ionic liquid, solvent-free | Pyrazole-4-carboxylic acid ethyl esters | sid.ir |

| Ethyl acetoacetate, Hydrazine-disubstituted s-triazine | DMF-DMA | Ethanol-Acetic Acid, reflux | Pyrazolyl s-triazine derivatives | nih.gov |

Industrial Scale Synthesis Considerations for this compound

The large-scale synthesis of this compound necessitates methodologies that are not only high-yielding but also economically viable and environmentally sustainable. Key considerations include the optimization of reaction conditions, efficient recovery of solvents and catalysts, and the mitigation of process-related impurities.

High Yield Methodologies

While specific industrial methods for this compound are not extensively detailed in publicly available literature, high-yield strategies can be inferred from the well-documented synthesis of its analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key intermediate for several modern fungicides. These methods often involve the cyclization of a functionalized precursor with a hydrazine derivative.

One prominent industrial approach involves a multi-step sequence starting from readily available materials. A general representation of such a pathway is the reaction of a β-ketoester with a hydrazine, a classic method for pyrazole synthesis. For industrial applications, continuous flow processes are increasingly being explored to enhance yield, safety, and scalability.

A patented method for a related compound involves the reaction of 2,2-difluoroacetyl halide with an α,β-unsaturated ester, followed by alkaline hydrolysis to form an intermediate carboxylic acid. This intermediate then undergoes condensation and cyclization with methylhydrazine to yield the final product. This approach is noted for its high reaction yield and the high purity of the final product, often exceeding 99.5%. patsnap.com

The following table summarizes a selection of patented methodologies that provide high yields for pyrazole carboxylic acid derivatives, which could be adapted for the synthesis of this compound.

| Starting Materials | Key Reagents | Reaction Type | Reported Yield | Reference |

| Ethyl difluoroacetate, Triethyl orthoformate | Methylhydrazine, Sodium hydroxide (B78521) | Claisen condensation, Cyclization, Hydrolysis | High (Industrial Scale) | google.com |

| 2,2-Difluoro acetyl halide, α,β-Unsaturated ester | Methylhydrazine, Alkaline hydrolysis | Addition, Hydrolysis, Cyclization | >99.5% Purity | patsnap.com |

| Diethyl ester compound, Carbonylating agent | Methylhydrazine, Base | Carbonylation, Cyclization, Hydrolysis | 92% | googleapis.com |

Solvent and Catalyst Recovery in Large-Scale Production

In the context of large-scale chemical manufacturing, the economic and environmental impact of solvent and catalyst use is substantial. Consequently, efficient recovery and recycling protocols are integral to sustainable industrial synthesis. In pyrazole synthesis, a variety of solvents are employed, including toluene, xylene, and various alcohols. google.com Recovery of these solvents is typically achieved through distillation and subsequent purification, allowing for their reuse in subsequent batches.

The use of heterogeneous catalysts is a particularly attractive strategy for simplifying product purification and catalyst recovery. For instance, solid acid catalysts like Amberlyst-70 have been shown to be effective in the synthesis of pyrazoles. mobt3ath.comresearchgate.net These catalysts can be easily separated from the reaction mixture by filtration and can be reused multiple times with minimal loss of activity, thereby reducing waste and operational costs. The use of water as a solvent in conjunction with a recyclable heterogeneous catalyst represents an environmentally benign approach to pyrazole synthesis. nih.gov

Mitigation of Process-Related Impurities in Chemical Synthesis

The purity of the final active pharmaceutical or agrochemical ingredient is of paramount importance. Process-related impurities can arise from starting materials, intermediates, by-products, or degradation products. In the synthesis of pyrazole derivatives, a common impurity is the formation of isomeric pyrazoles. For instance, the reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers.

To mitigate the formation of such impurities, several strategies are employed. One approach is the careful selection of starting materials and reaction conditions to favor the formation of the desired isomer. For example, in the synthesis of DFPA, the addition of dimethylamine during the cyclization step has been shown to control the formation of isomers, with any trace amounts being efficiently removed by crystallization. thieme.de Another strategy involves the use of protecting groups to block reactive sites and direct the reaction towards the desired product.

Post-synthesis purification is also a critical step in ensuring the final product meets the required purity standards. Recrystallization is a common and effective method for removing impurities from solid products. patsnap.comgoogle.com The choice of solvent for recrystallization is crucial and is often a mixture of solvents to achieve optimal separation.

Synthesis of Key Analogues and Intermediates Structurally Related to this compound

The synthetic methodologies for key analogues and intermediates provide valuable insights into the broader chemical space of pyrazole derivatives and highlight the versatility of pyrazole chemistry.

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is well-documented due to its importance as a precursor to several succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. wikipedia.org The first reported synthesis by Monsanto in 1993 involved the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and acetic anhydride, followed by reaction with methylhydrazine to form the pyrazole ring. The resulting ester was then hydrolyzed to the carboxylic acid. wikipedia.org

More recent industrial-scale manufacturing processes have been optimized by companies such as Syngenta, Bayer Crop Science, and BASF. wikipedia.org A common route starts with ethyl difluoroacetate, which undergoes a Claisen condensation, followed by condensation with triethyl orthoformate. The resulting intermediate is then cyclized with methylhydrazine to give ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, which is subsequently hydrolyzed to DFPA. google.com

Another innovative route utilizes an acetyl pyrazole as a key intermediate. This method is reported to proceed with quantitative yields in each step and results in DFPA with very high purity (up to 99%). thieme.de The process involves the difluoroacetylation of dimethylaminovinyl methyl ketone, followed by cyclization and subsequent oxidation of the acetyl group to a carboxylic acid. thieme.de

The following table provides a summary of synthetic routes for DFPA.

| Starting Material | Key Intermediate(s) | Key Reagents | Reference |

| Ethyl ester of difluoroacetoacetic acid | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | Triethyl orthoformate, Acetic anhydride, Methylhydrazine, Sodium hydroxide | wikipedia.org |

| Ethyl difluoroacetate | Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate | Triethyl orthoformate, Methylhydrazine, Sodium hydroxide | google.com |

| Dimethylaminovinyl methyl ketone | Acetyl pyrazole | Difluoroacetyl fluoride, Methylhydrazine, Sodium hypochlorite (B82951) | thieme.de |

Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate

Methyl 3-amino-1H-pyrazole-4-carboxylate is another important intermediate in the synthesis of various biologically active molecules. Its synthesis can be achieved through several routes. One common method involves the condensation of 3-amino-1H-pyrazole-4-carboxylic acid with methanol (B129727) in the presence of a suitable catalyst. ontosight.ai

Alternative syntheses of aminopyrazole esters have been developed starting from different precursors. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized from the corresponding piperidine (B6355638) carboxylic acids. nih.gov This involved the conversion of the starting acid to a β-keto ester, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with a hydrazine derivative. nih.gov While this example leads to a more complex analogue, the underlying principles of pyrazole ring formation are applicable to the synthesis of simpler aminopyrazole esters.

The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. For the synthesis of methyl 3-amino-1H-pyrazole-4-carboxylate, a plausible route could involve the reaction of a suitably functionalized three-carbon precursor with hydrazine, followed by esterification.

Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

A documented method for synthesizing 1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves a multi-step process starting from common laboratory reagents. google.com The pathway proceeds through condensation and cyclization reactions to yield the target molecule. google.com

The synthesis begins with the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form an intermediate, referred to as compound A. This initial step is a condensation reaction. google.com Subsequently, this intermediate undergoes a cyclization reaction with a 40% aqueous solution of methylhydrazine in the presence of sodium hydroxide to form a second intermediate (compound B). google.com The final step involves acidification of the solution containing compound B with hydrochloric acid to precipitate the desired product, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. google.com

The ratios of the reactants are crucial for the process, with specific mass ratios being preferred for optimal outcomes. google.com For instance, the suggested mass ratio for ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in the first step is 6:9:8-10. google.com In the cyclization step, the mass ratio of the 40% methylhydrazine solution, sodium hydroxide, and compound A is given as 5:0.2-0.4:8-10. google.com

Table 1: Reactants and Ratios for the Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

| Step | Reactants | Preferred Mass Ratio |

|---|---|---|

| 1. Condensation | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | 6 : 9 : 8-10 |

| 2. Cyclization | 40% Methylhydrazine (aq), Sodium hydroxide, Intermediate Compound A | 5 : 0.2-0.4 : 8-10 |

| 3. Acidification | Intermediate Compound B solution, 15% Hydrochloric acid | 2 : 1.3-1.5 (Volume Ratio) |

Data sourced from patent CN114014809A. google.com

Synthesis of Pyrazole-4-Carboxamides

Pyrazole-4-carboxamides are a significant class of compounds, often synthesized from their corresponding carboxylic acids. nih.govmdpi.com The general synthetic route involves the conversion of a pyrazole-4-carboxylic acid into a more reactive acyl derivative, typically an acyl chloride, which is then reacted with a suitable amine to form the amide bond. mdpi.comnih.gov

This two-step procedure is a standard method for amide formation. First, the pyrazole-4-carboxylic acid, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is treated with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding pyrazole-4-carbonyl chloride. mdpi.com This intermediate is highly reactive and is typically used immediately in the next step.

In the second step, the synthesized acyl chloride is reacted with a primary or secondary amine in the presence of a base. The base, often an organic base like triethylamine (B128534) (TEA), serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. mdpi.com This reaction leads to the formation of the desired N-substituted pyrazole-4-carboxamide. mdpi.comnih.gov A wide variety of anilines and other amines can be used in this step, allowing for the synthesis of a large library of pyrazole-4-carboxamide derivatives. nih.govmdpi.com

Table 2: General Reaction Scheme for Pyrazole-4-Carboxamide Synthesis

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Acyl Chloride Formation | Pyrazole-4-carboxylic acid | Thionyl chloride (SOCl₂) | Pyrazole-4-carbonyl chloride |

| 2. Amide Formation | Pyrazole-4-carbonyl chloride, Amine (e.g., substituted aniline) | Triethylamine (TEA), Dichloromethane (CH₂Cl₂), 0 °C | N-substituted pyrazole-4-carboxamide |

This table represents a generalized pathway based on common synthetic procedures. mdpi.com

Synthesis of Pyrazolo-Azo Compounds

The synthesis of azo compounds incorporating a pyrazole ring is a well-established process that typically involves a diazo-coupling reaction. rsc.org This process requires an amino-substituted pyrazole derivative, which is first converted into a diazonium salt. This reactive salt is then coupled with an electron-rich aromatic compound or an active methylene (B1212753) compound to form the final azo dye. rsc.orgmdpi.com

While this compound does not possess the necessary amino group for direct diazotization, a derivative such as ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a suitable starting material. mdpi.com The synthesis begins with the diazotization of the amino-pyrazole. This is achieved by treating the starting material with a mixture of hydrochloric acid and an aqueous solution of sodium nitrite (B80452) (NaNO₂) at a low temperature (0–5 °C). mdpi.comresearchgate.net This reaction generates a highly reactive pyrazole diazonium salt in situ. researchgate.net

The subsequent step is the coupling reaction. The freshly prepared diazonium salt solution is added to a solution of a coupling component. mdpi.com Coupling components are typically electron-rich species, such as phenols, naphthols, or compounds with active methylene groups (e.g., malononitrile (B47326) or pyrazol-5-ones). mdpi.comresearchgate.net This electrophilic substitution reaction results in the formation of the pyrazolo-azo compound, characterized by the -N=N- linkage connecting the pyrazole ring to the coupling component. rsc.orgresearchgate.net

Table 3: General Steps for the Synthesis of Pyrazolo-Azo Compounds

| Step | Description | Typical Reagents | Conditions |

|---|---|---|---|

| 1. Diazotization | Conversion of an amino-pyrazole to a diazonium salt. | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 0–5 °C |

| 2. Azo Coupling | Reaction of the diazonium salt with a coupling agent. | Phenols, Naphthols, Active methylene compounds | Aqueous-alcoholic solution |

This table outlines the general methodology for synthesizing pyrazolo-azo compounds from an appropriate amino-pyrazole precursor. mdpi.comresearchgate.net

Chemical Reactivity and Derivatization Strategies of 3 Methyl 1h Pyrazole 4 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position of the pyrazole (B372694) ring is the primary site for a variety of derivatization reactions, most notably esterification and amidation. These transformations are fundamental to the synthesis of a wide range of biologically active molecules.

Esterification Reactions

Esterification of 3-methyl-1H-pyrazole-4-carboxylic acid and its derivatives is a common strategy to produce intermediates for further synthesis. Standard methods, such as Fischer esterification involving reaction with an alcohol in the presence of a strong acid catalyst, are employed. For instance, the ethyl ester of the related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is synthesized by treating the acid with ethanol. wikipedia.org

Another prevalent method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride. This intermediate readily reacts with alcohols to form the corresponding esters. This two-step process is often preferred for its high yield and compatibility with a broader range of alcohols. A common reagent for this conversion is thionyl chloride (SOCl₂). mdpi.com

The synthesis of various alkyl esters of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively documented in patent literature, highlighting the industrial importance of these compounds as precursors to fungicides. google.comgoogle.com

Table 1: Examples of Esterification Reactions

| Reactant | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Ethanol, Acid Catalyst | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | wikipedia.org |

Amidation and Carboxamide Formation

The formation of amides and carboxamides from this compound is arguably the most significant derivatization, as this class of compounds includes numerous commercially successful fungicides. wikipedia.org The general approach to synthesizing these amides involves the reaction of an activated form of the carboxylic acid with a primary or secondary amine.

The most common method for activation is the conversion of the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.com This acid chloride is then reacted with the desired amine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the target carboxamide. This strategy has been employed to synthesize a vast library of N-substituted pyrazole-4-carboxamides for biological screening. mdpi.comresearchgate.net

Table 2: Synthesis of Pyrazole Carboxamides

| Carboxylic Acid Derivative | Amine | Coupling Conditions | Product Class | Reference(s) |

|---|---|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Substituted anilines | Base (e.g., triethylamine), Solvent (e.g., CH₂Cl₂) | N-Aryl pyrazole-4-carboxamides | mdpi.com |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | Sulfonamide derivatives | Reflux in THF | Pyrazole-carboxamides with sulfonamide moiety | researchgate.net |

Pyrazole Ring Transformations

The aromatic pyrazole ring of this compound is generally stable, but it can undergo transformations under specific reaction conditions. These include oxidation and reduction reactions, as well as substitutions on the ring.

Oxidation Reactions of the Pyrazole Nucleus

The pyrazole ring is known for its resistance to oxidation. This stability is crucial for synthetic routes where other parts of the molecule are oxidized. For example, in the synthesis of a related compound, an acetyl group attached to the pyrazole ring can be oxidized to a carboxylic acid using sodium hypochlorite (B82951) (NaOCl) without affecting the integrity of the pyrazole nucleus. This indicates the ring's robustness towards certain oxidizing agents. While the pyrazole ring itself is generally stable, harsh oxidative conditions can lead to its degradation.

Nucleophilic Substitution Reactions

Electrophilic substitution is the more characteristic reaction of the pyrazole ring, with halogenation being a primary example. Halogenation of pyrazoles typically occurs at the 4-position of the ring if it is unsubstituted. researchgate.net For this compound, where the 4-position is already substituted, electrophilic substitution would be directed to other available positions, although this is less common. Decarboxylative halogenation has been reported for 1-methyl-1H-pyrazole-4-carboxylic acid, yielding the corresponding 4-iodo derivative, suggesting a potential route for functionalization at the C4 position. acs.org

A synthetic route to a derivative of this compound involves the halogenation of N-methyl-3-aminopyrazole at the 4-position, followed by a series of reactions to introduce the carboxylic acid group. google.com

Nitration of pyrazoles is also a known electrophilic substitution reaction. The use of N-nitropyrazoles as nitrating agents for other aromatic compounds has been developed, which involves the transfer of a nitro group from the pyrazole nitrogen to the substrate. nih.gov Direct nitration of this compound itself would likely require strong nitrating agents.

True nucleophilic substitution on the pyrazole ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

Electrophilic Substitution Reactions (e.g., Halogenation)

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions. The regioselectivity of these reactions is influenced by the electronic properties of the ring atoms and the presence of substituents. Generally, electrophilic attack on the pyrazole ring is favored at the C4 position, which is the most electron-rich carbon atom. rrbdavc.orgresearchgate.net When the C4 position is already substituted, as in this compound, electrophilic substitution at other positions becomes less favorable and may require more forcing conditions. researchgate.net

Halogenation is a common electrophilic substitution reaction. The direct halogenation of pyrazole and its derivatives typically occurs at the C4 position. researchgate.net For this compound, where the C4 position is occupied by a carboxylic acid group, direct halogenation on the ring is not a straightforward process. The carboxylic acid group is deactivating, further reducing the reactivity of the pyrazole ring towards electrophiles.

However, halogenated pyrazoles are important intermediates in the synthesis of various biologically active compounds. epo.orgwikipedia.org Alternative strategies are often employed to introduce a halogen atom onto the pyrazole ring at positions other than C4. One such strategy involves the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt, which is then displaced by a halide. researchgate.net Another approach is the halodecarboxylation of carboxylic acids, which allows for the replacement of a carboxyl group with a halogen. acs.org For instance, a method for preparing 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole involves the halogenation of N-methyl-3-aminopyrazole at the 4-position, followed by diazotization and coupling. google.com

Diazotization and Azo Coupling Reactions

Diazotization is the process of converting a primary aromatic amine to a diazonium salt. These salts are highly reactive intermediates that can participate in various subsequent reactions, most notably azo coupling. In an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, aniline, or another active methylene (B1212753) compound, to form an azo compound (R-N=N-R'). wikipedia.org This reaction is the basis for the synthesis of a vast array of azo dyes. rsc.org

Pyrazole derivatives containing an amino group can undergo diazotization followed by azo coupling to produce brightly colored azo dyes with potential applications in various fields. rsc.orgresearchgate.net The general procedure involves treating the amino-pyrazole with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) at low temperatures to form the corresponding pyrazolediazonium salt. researchgate.net This diazonium salt is then reacted with a suitable coupling partner. wikipedia.org

For example, 5-amino-4-arylazo-3-methyl-1H-pyrazoles can be diazotized and coupled with other components to synthesize new azo dyes. rsc.org Similarly, 5-amino-3-methyl-1-phenylpyrazole has been used as the diazo component in the synthesis of a new bi-heterocyclic azo dye. researchgate.net The reactivity of pyrazolediazonium salts in azo coupling reactions is generally lower than that of thiadiazole- and 1,2,4-triazole-derived diazonium salts but higher than that of pyrrole (B145914) and indole (B1671886) diazo compounds. researchgate.net

| Reactant | Reagents | Product | Reference |

| Aniline derivatives | 1. NaNO2/HCl 2. 3-Aminocrotononitrile | 2-(Arylazo)-3-aminocrotononitrile | rsc.org |

| 5-Amino-4-arylazo-3-methyl-1H-pyrazoles | Diazotization and coupling | New azo dyes | rsc.org |

| 2-Amino-1-naphthalene sulfonic acid | Diazotization and coupling with 5-amino-3-methyl-1-phenylpyrazole | Azo dye ligand | researchgate.net |

Anomeric Nucleophilic Ring Opening and Ring Closure (ANRORC) Mechanisms in Pyrazoles

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant pathway in nucleophilic substitution reactions of heterocyclic compounds, particularly those containing aza- and azine- rings. wikipedia.org This mechanism provides an alternative to the more common SNAr pathway and can explain the formation of products that are not readily accounted for by other mechanisms. The key steps of the ANRORC mechanism are the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an open-chain intermediate, and finally, a new ring closure to yield the substitution product. wikipedia.org

In the context of pyrazoles, the ANRORC mechanism has been proposed to explain certain substitution reactions. For instance, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines has been suggested to proceed via an ANRORC mechanism. researchgate.net In this proposed mechanism, the arylhydrazine acts as the nucleophile, adding to the pyrazole ring. This is followed by the cleavage of a nitrogen-carbon bond in the pyrazole ring, leading to a ring-opened intermediate. Subsequent intramolecular cyclization of this intermediate results in the formation of a new pyrazole ring with the aryl group attached to a nitrogen atom. researchgate.net The formation of regioisomeric products in some of these reactions lends further support to the operation of an ANRORC pathway. researchgate.net The synthesis of pyrazole from pyrimidine (B1678525) and hydrazine (B178648) is also believed to follow an ANRORC sequence. rrbdavc.org

Functionalization at Pyrazole Nitrogen Atoms

N-Alkylation Strategies

N-alkylation is a fundamental transformation for modifying the properties of pyrazoles. The presence of two nitrogen atoms in the pyrazole ring allows for the introduction of substituents at either the N1 or N2 position. In asymmetrically substituted pyrazoles, N-alkylation can lead to the formation of a mixture of regioisomers. proquest.com The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituents on the pyrazole ring, the type of alkylating agent used, and the reaction conditions. mdpi.com

Various strategies have been developed for the N-alkylation of pyrazoles. A common method involves the reaction of the pyrazole with an alkyl halide in the presence of a base. proquest.com Other alkylating agents, such as trichloroacetimidates, can also be employed, often in the presence of a Brønsted acid catalyst. mdpi.com The choice of solvent and base can significantly impact the ratio of the resulting N-alkylated isomers.

For example, the alkylation of tautomeric NH-pyrazoles with alkyl halides can lead to the formation of 3-substituted-1H-pyrazole derivatives. proquest.com In the case of 3-methyl-5-phenyl-1H-pyrazole, alkylation with phenethyl trichloroacetimidate (B1259523) yielded a mixture of the two possible regioisomers, with the major product being determined by steric factors. mdpi.com

| Pyrazole Derivative | Alkylating Agent | Catalyst/Base | Product(s) | Reference |

| Tautomeric 1H-pyrazole-4-carboxylate | Ethyl iodide | KOH | 1-Ethyl-pyrazole-4-carboxylate | proquest.com |

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | Brønsted acid | Mixture of N1 and N2 alkylated pyrazoles | mdpi.com |

| Pyrazole | Methanol (B129727) | Crystalline aluminosilicate | N-methylpyrazole | google.com |

Advanced Derivatization for Analytical and Synthetic Purposes

Targeted Derivatization for LC-MS Analysis of Carboxylic Acids

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the detection and quantification of a wide range of compounds. However, the analysis of certain classes of molecules, such as carboxylic acids, can be challenging due to their high polarity and poor ionization efficiency under typical reversed-phase LC-MS conditions. nih.gov To overcome these limitations, targeted derivatization strategies are often employed. Derivatization involves chemically modifying the analyte to improve its chromatographic retention, enhance its ionization efficiency, and/or alter its fragmentation pattern in the mass spectrometer. nih.gov

For the LC-MS analysis of carboxylic acids, derivatization typically targets the carboxyl group. researchgate.net A variety of derivatization reagents are available, which can be broadly categorized based on the functional group they introduce. Reagents that introduce a permanently charged group or a readily ionizable group, such as a tertiary or quaternary amine, are particularly effective for enhancing sensitivity in positive-ion mode electrospray ionization (ESI). nih.gov

Several derivatization agents have been successfully used for the analysis of carboxylic acids by LC-MS. These include aniline, 3-nitrophenylhydrazine (B1228671) (3-NPH), and 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA). nih.govsemanticscholar.org The derivatization reaction is often facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govmdpi.com The choice of derivatization reagent and reaction conditions should be optimized to ensure complete and reproducible derivatization. nih.gov

| Derivatization Reagent | Coupling Agent | Analyte Class | Analytical Improvement | Reference |

| 4-APEBA | EDC | Carboxylic acids | Enhanced ionization and fragmentation | semanticscholar.org |

| 3-Nitrophenylhydrazine (3-NPH) | EDC | Carboxylic acids | Improved retention and ionization | nih.govmdpi.com |

| Aniline | EDC | Carboxylic acids | Reduced polarity, improved ionization | nih.govmdpi.com |

Strategies for Incorporating Isotopic Signatures in Derivatives

The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into derivatives of this compound is a critical strategy for a variety of scientific investigations. Isotopic labeling is instrumental in metabolic studies, for elucidating reaction mechanisms, and for creating internal standards for quantitative analysis by mass spectrometry. The specific placement of an isotopic label can significantly enhance the utility of these molecules in drug discovery and development by, for example, improving pharmacokinetic profiles. chemrxiv.orgnih.gov Various synthetic methodologies can be employed to incorporate these isotopic signatures at specific positions within the pyrazole core, the methyl group, or the carboxylic acid moiety.

Deuterium (²H) Labeling

Deuterium labeling is frequently used to alter the metabolic stability of a compound by exploiting the kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolism at that site. nih.gov

Labeling via Deuterated Building Blocks: One of the most direct methods for introducing deuterium is through the use of deuterated precursors during the synthesis of the pyrazole ring. For instance, to label the methyl group at the 3-position, a deuterated version of an acetoacetate (B1235776) derivative could be employed in the initial condensation with a hydrazine.

Hydrogen-Deuterium Exchange: Labile protons, such as the N-H proton on the pyrazole ring, can be readily exchanged for deuterium by dissolving the compound in a deuterated solvent like deuterium oxide (D₂O) or methanol-d₄, often with mild acid or base catalysis.

Late-Stage C-H Deuteration: Advanced methods allow for the direct and regioselective replacement of hydrogen with deuterium at a late stage in the synthesis. For the carboxylic acid portion of the molecule, palladium-catalyzed protocols have been developed for the β-C(sp³)–H deuteration of free carboxylic acids. acs.orgchemrxiv.orgresearchgate.netresearchgate.net This strategy utilizes a deuterated solvent, such as hexafluoroisopropanol-d₁ (HFIP-d₁), and specialized ligands to direct the deuteration to the β-position relative to the carboxyl group. chemrxiv.orgresearchgate.net

Carbon-13 (¹³C) Labeling

Incorporating ¹³C is particularly valuable for nuclear magnetic resonance (NMR) spectroscopy studies and as a non-radioactive tracer in metabolic fate studies.

Labeled Precursors for Ring Formation: The carbon backbone of the pyrazole ring is typically constructed from a 1,3-dicarbonyl compound. organic-chemistry.orgnih.gov By using a ¹³C-labeled 1,3-dicarbonyl precursor, such as ethyl acetoacetate with ¹³C enrichment at specific carbonyl or methyl carbons, the isotope can be precisely placed within the resulting heterocyclic ring.

Labeled Carboxylating Agents: The carboxylic acid group can be labeled using ¹³C-enriched carbon sources. Methods involving the carbonylation of organoboranes with ¹³C-labeled carbon monoxide provide a pathway to synthesize ¹³C-labeled carboxylic acids, which could be adapted for pyrazole precursors. rsc.org

Nitrogen-15 (¹⁵N) Labeling

Labeling with ¹⁵N is essential for NMR studies of nitrogen-containing heterocycles and for tracking the molecule's journey through biological systems. nih.govresearchgate.net

Use of ¹⁵N-Labeled Hydrazine: The most common and direct synthesis of pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. organic-chemistry.orgnih.govktu.edu By employing ¹⁵N-labeled hydrazine (H₂¹⁵NNH₂), hydrazine-¹⁵N₂, or a mono-labeled variant, one or both nitrogen atoms in the pyrazole ring can be isotopically enriched. researchgate.netrsc.org This approach is highly efficient and allows for precise control over the location of the ¹⁵N label within the heterocyclic core.

Table of Isotopic Labeling Strategies

| Isotope | Labeling Strategy | Reagent/Precursor Example | Position of Label | Primary Application |

| ²H | Late-Stage C-H Activation | Palladium Catalyst / HFIP-d₁ | β-position to COOH | Metabolic Stability Studies |

| ²H | H-D Exchange | Deuterium Oxide (D₂O) | N-H of pyrazole ring | Mechanistic Studies, NMR |

| ¹³C | Ring Cyclization | ¹³C-labeled Ethyl Acetoacetate | C3, C4, or C5 of pyrazole ring | NMR Spectroscopy, Biosynthesis |

| ¹³C | Carbonylation | ¹³C-Carbon Monoxide | Carboxylic Acid (COOH) | Metabolic Tracing |

| ¹⁵N | Ring Cyclization | Hydrazine-¹⁵N₂ (H₂¹⁵N¹⁵NH₂) | N1 and N2 of pyrazole ring | NMR Spectroscopy, Mass Spectrometry |

Computational and Theoretical Studies of 3 Methyl 1h Pyrazole 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with a high degree of accuracy. These calculations provide fundamental insights into the molecule's geometry, reactivity, and electronic nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For pyrazole (B372694) derivatives, DFT methods are frequently employed to investigate their electronic structure and reactivity. science.govscience.gov Theoretical studies on related pyrazole compounds often utilize functionals like B3LYP and M06-2X with basis sets such as 6-311++G(d,p) to achieve reliable results. semanticscholar.org These calculations are crucial for understanding the behavior of molecules like 3-Methyl-1H-pyrazole-4-carboxylic acid at a quantum level. For instance, DFT has been used to calculate the charge distribution in bis(pyrazol-1-yl)alkanes to understand their reactivity. mdpi.com

Molecular Structure Optimization

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. For derivatives of this compound, such as its trifluoroethyl counterpart, geometry optimization is typically performed using DFT methods like B3LYP with the 6-311++G(d,p) basis set. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional arrangement and steric properties.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.35 | N2-N1-C5 | 105.0 |

| N2-C3 | 1.34 | N1-N2-C3 | 112.0 |

| C3-C4 | 1.42 | N2-C3-C4 | 108.0 |

| C4-C5 | 1.38 | C3-C4-C5 | 105.0 |

| C5-N1 | 1.35 | C4-C5-N1 | 110.0 |

Electronic Structure and Frontier Molecular Orbitals (FMOs) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. science.gov

For similar pyrazole compounds, time-dependent DFT (TD-DFT) is used to calculate electronic properties, including HOMO and LUMO energies. science.govresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. In related pyrazole derivatives, the HOMO-LUMO gap has been calculated to be around 4.5 eV. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical and serve to illustrate the concept, as specific data for this compound was not found.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. These maps are invaluable for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack. science.gov

For pyrazole derivatives, MEP maps highlight the negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group, identifying them as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the N-H and O-H groups typically show positive potential.

Spectroscopic Characterization through Computational Methods

Computational methods are also employed to predict and interpret spectroscopic data, providing a powerful synergy with experimental techniques.

Vibrational Modes Analysis (FT-IR, FT-Raman)

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions (stretching, bending, etc.). These calculations are typically performed using DFT methods, and the calculated frequencies are often scaled to better match experimental values. science.gov

For pyrazole derivatives, theoretical vibrational spectra are studied to understand the structural and spectroscopic properties. science.gov The analysis of the vibrational modes of this compound would involve identifying the characteristic frequencies for the pyrazole ring, the methyl group, and the carboxylic acid functional group. For example, the C=O stretching of the carboxylic acid would be expected to appear as a strong band in the IR spectrum, while the symmetric and asymmetric stretching of the N-H and O-H groups would also be prominent features.

Table 3: General Wavenumber Regions for Key Functional Groups (Note: This table provides general, expected ranges and is not based on specific calculations for this compound.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 |

| N-H (Pyrazole) | Stretching | 3200 - 3100 |

| C-H (Methyl/Aromatic) | Stretching | 3100 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 |

| C=N (Pyrazole Ring) | Stretching | 1650 - 1550 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are instrumental in the structural elucidation of molecules like this compound. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are frequently used to compute the magnetic shielding tensors of atomic nuclei. These calculated values can then be converted into chemical shifts that are comparable with experimental data.

Studies on closely related pyrazole systems, such as 1H-pyrazole-3-carboxylic acid, have demonstrated the utility of DFT methods (e.g., B3LYP and HSEh1PBE with a 6–311++G(d,p) basis set) in predicting both ¹H and ¹³C NMR chemical shifts in different environments, such as in the gas phase and in solvents like methanol (B129727). researchgate.net These predictions are crucial for assigning signals in experimental spectra and for understanding how the electronic environment of each nucleus is affected by the molecular structure and solvent interactions.

For 3(5)-methyl-1H-pyrazole-4-carboxylic acid, experimental solid-state NMR (CP/MAS) has been a key technique for characterizing its structure. researchgate.netresearchgate.net The data obtained from ¹³C and ¹⁵N CP/MAS NMR experiments are vital for validating the results of theoretical predictions. Discrepancies between calculated and observed shifts can point to specific molecular interactions, such as hydrogen bonding or tautomeric equilibria, that may not be fully captured by the computational model. By correlating experimental solid-state NMR data with theoretical predictions, researchers can gain a more refined understanding of the molecule's structure and dynamics in the solid phase. researchgate.net

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Pyrazole Derivative Note: Data for a representative related compound, 1-phenyl-1H-pyrazol-3-ol, is shown to illustrate the methodology, as a complete dataset for the title compound is not available in the cited literature.

| Atom | Experimental Shift (DMSO-d₆, ppm) |

| Pyrazole C-3 | 162.7 |

| Pyrazole C-5 | 131.9 |

| Pyrazole C-4 | 93.7 |

This interactive table is based on data for a structurally related pyrazole derivative to demonstrate the application of NMR prediction and validation. mdpi.com

Conformational Analysis and Tautomerism Studies

The phenomenon of annular tautomerism is a defining characteristic of N-unsubstituted pyrazoles, including this compound. This compound can exist as two distinct tautomers: this compound and 5-methyl-1H-pyrazole-4-carboxylic acid. The position of the proton on one of the two nitrogen atoms of the pyrazole ring dictates the specific tautomer.

The equilibrium between these tautomeric forms has been investigated using both computational methods and experimental techniques, primarily NMR spectroscopy. researchgate.netresearchgate.net In solution, the proton exchange between the nitrogen atoms is often rapid on the NMR timescale at room temperature, resulting in an averaged spectrum. However, low-temperature NMR studies can slow this exchange, allowing for the observation and quantification of individual tautomers. researchgate.netfu-berlin.de

Theoretical calculations using methods like DFT are employed to determine the relative energies and thermodynamic stabilities of the possible tautomers. nih.gov These studies consider factors such as intramolecular hydrogen bonding, the electronic effects of the substituents (in this case, the methyl and carboxylic acid groups), and the influence of the solvent environment. nih.govorientjchem.org For the parent compound, 1H-pyrazole-4-carboxylic acid, the tautomerism between two degenerate states (termed A and B) is fast on the NMR timescale at higher temperatures, indicating a dynamic proton disorder. tu-darmstadt.de The introduction of the methyl group in this compound breaks this degeneracy, making one tautomer potentially more stable than the other. researchgate.net

In the crystalline state, pyrazole derivatives often form extended hydrogen-bonded networks. Within these networks, a dynamic process known as solid-state proton transfer (SSPT) can occur. This phenomenon involves the concerted movement of protons along the hydrogen bonds.

While SSPT is a notable feature in related compounds like 1H-pyrazole-4-carboxylic acid and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, studies indicate that this compound is primarily characterized by the presence of distinct tautomers in the solid state rather than dynamic proton transfer. researchgate.netresearchgate.net

In systems that do exhibit SSPT, such as the parent 1H-pyrazole-4-carboxylic acid, the molecules form hydrogen-bonded ribbons where adjacent carboxylic and pyrazole groups are linked. tu-darmstadt.de At temperatures above 250 K, a rapid and degenerate tautomerism occurs, leading to dynamic proton disorder. tu-darmstadt.de Below this temperature, a transition to an ordered phase takes place, with protons becoming localized. tu-darmstadt.deresearchgate.net This process often involves a coupling of proton movement with motions of the heavier atoms in the molecular framework. researchgate.net The study of these phenomena relies heavily on solid-state NMR and X-ray crystallography, providing insights into the structure and dynamic properties of these hydrogen-bonded crystalline systems. researchgate.net

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. This method is crucial for understanding the molecular basis of a compound's biological activity and for guiding the design of more potent molecules. For derivatives of this compound, docking simulations have been instrumental in elucidating their interactions with various protein targets.

These computational predictions provide a detailed three-dimensional model of the protein-ligand complex, offering a rationale for the compound's inhibitory activity. Similar docking approaches have been applied to a wide range of pyrazole derivatives to predict their interactions with other targets, including carbonic anhydrase, DNA, and various kinases. nih.govjst.go.jpacs.org

Table 2: Predicted Interactions of a Pyrazole-4-Carboxamide Derivative with Succinate (B1194679) Dehydrogenase (SDH) Active Site

| Interacting Ligand Atom | Protein Residue | Type of Interaction | Predicted Distance (Å) |

| Carboxyl Oxygen | TRP173 (Amino H) | Hydrogen Bond | 2.02 |

| Carboxyl Oxygen | TYR58 (Hydroxyl H) | Hydrogen Bond | 1.91 |

| Ligand Core | MET36, SER39, ILE40 | van der Waals, Polar | N/A |

| Ligand Core | AGR43, PRO169, HIS216 | van der Waals, Polar | N/A |

This interactive table is based on data for a closely related derivative to illustrate the application of molecular docking. mdpi.com

Computational methods are essential for establishing Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. For pyrazole-4-carboxylic acid derivatives, quantitative structure-activity relationship (QSAR) studies are widely used to build predictive models.

One such approach is 3D-QSAR, exemplified by the Topomer Comparative Molecular Field Analysis (Topomer CoMFA) used to study 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides as antifungal agents. mdpi.com This method generates a model that relates the 3D steric and electrostatic fields of the molecules to their observed activity, helping to identify which structural features are critical for function.

Another advanced technique is 4D-QSAR, which has been applied to pyrazole pyridine (B92270) carboxylic acid derivatives. nih.govresearchgate.net This method, which utilizes an electron conformational-genetic algorithm, goes beyond 3D structure by considering different conformational states of the molecules. It identifies the specific electronic and conformational properties—the "pharmacophore"—that are common to active compounds. nih.gov By generating a parameter pool based on the pharmacophore, a predictive model is built using regression methods. nih.govresearchgate.net These computational SAR studies provide invaluable insights for rational drug design, enabling the virtual screening and optimization of new derivatives with potentially enhanced biological activity. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Role as Versatile Chemical Intermediates

3-Methyl-1H-pyrazole-4-carboxylic acid serves as a valuable and versatile intermediate in the synthesis of more complex molecules, particularly within the agrochemical and specialized chemical sectors. Its pyrazole (B372694) core, combined with the reactive carboxylic acid group, allows for a variety of chemical modifications, making it a key starting material for diverse molecular architectures.

This compound and its derivatives are recognized as important building blocks in the creation of modern agrochemicals. chemimpex.com The pyrazole moiety is a critical component in many commercial pesticides due to its broad spectrum of biological activities. acs.org This compound serves as a key intermediate in the synthesis of various fungicides and herbicides, contributing to the development of agents that help protect crops from disease and improve agricultural yields. chemimpex.comchemimpex.com Its stable and manageable structure facilitates its incorporation into complex syntheses for crop protection agents. chemimpex.com

While the pyrazole class is prominent in agrochemistry, particularly in the development of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, much of the recent focus has been on its fluorinated analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This related compound is a key precursor to a number of highly successful commercial fungicides.

Table 1: Examples of Agrochemicals Derived from Pyrazole Carboxylic Acid Scaffolds This table illustrates the importance of the broader pyrazole carboxamide chemical class in modern fungicides.

| Fungicide Name | Developer | Target Pathogens (Examples) |

| Bixafen | Bayer | Cereal diseases |

| Fluxapyroxad | BASF | Major crop pests like Alternaria species |

| Isopyrazam | Syngenta | Various fungal diseases |

| Sedaxane | Syngenta | Seed-borne diseases |

| Benzovindiflupyr | Syngenta | Broad spectrum fungal control |

The core structure of this compound provides a scaffold for the synthesis of more complex, functionalized molecules, including fluoroalkylated compounds. The introduction of fluoroalkyl groups, such as a trifluoroethyl group, into a molecule can significantly enhance properties like metabolic stability and lipophilicity, which are desirable traits in both pharmaceutical and agrochemical agents.

A common synthetic strategy involves using this compound as a starting material and introducing the fluoroalkyl group in a subsequent step. For example, the compound can be alkylated to produce 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid. This reaction typically proceeds through the following key steps:

Deprotonation: The nitrogen atom of the pyrazole ring is deprotonated using a base, such as potassium carbonate or sodium hydride.

Nucleophilic Substitution: The resulting deprotonated pyrazole then reacts with a trifluoroethyl halide (e.g., 2,2,2-trifluoroethyl bromide or iodide).

Workup: An acid workup is performed to recover the final carboxylic acid product.

This process demonstrates the utility of this compound as a direct precursor for creating value-added fluoroalkylated pyrazole derivatives.

Advanced Materials Development

Beyond its role in life sciences, this compound is utilized in the field of materials science for the development of advanced materials with specialized properties.

The compound finds application in the formulation of advanced materials, including certain polymers and coatings designed for improved durability and resistance to environmental factors. chemimpex.com The pyrazole structure can be incorporated into larger polymer chains or used as a component in coating formulations. For instance, related pyrazole-based azo dyes have been synthesized and investigated for use in specialized coating techniques, indicating the utility of the pyrazole core in this domain. researchgate.net

This compound is an effective ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org Its structure contains both nitrogen atoms in the pyrazole ring and oxygen atoms in the carboxyl group, which can coordinate with metal ions to form well-defined, stable structures. rsc.org

Researchers have successfully synthesized and characterized several metal complexes using this ligand. These include mononuclear complexes and multi-dimensional coordination polymers with intriguing structural features and potential applications. rsc.org For example, a three-dimensional (3D) copper-based coordination polymer, [Cu(H2mpca)(tfbdc)], has been constructed and evaluated as an electrode material for supercapacitors. acs.org Another study reported the synthesis of mononuclear complexes with cadmium (Cd) and cobalt (Co), as well as a 3D cadmium-based coordination polymer that forms a network with channels. rsc.org The cobalt complex was noted for exhibiting catalytic activity for oxygen evolution and oxygen reduction reactions. rsc.org

Table 2: Selected Metal Complexes and Coordination Polymers of this compound

| Compound Formula | Metal Ion | Dimensionality | Key Finding/Potential Application | Reference |

| [Cd(HMPCA)₂(H₂O)₄] | Cadmium (Cd) | 0D (Mononuclear) | Displays green fluorescence in the solid state. | rsc.org |

| [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Cobalt (Co) | 0D (Mononuclear) | Exhibits electrocatalytic activity for oxygen evolution/reduction reactions. | rsc.org |

| [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O | Cadmium (Cd) | 3D Polymer | Forms an 8-connected 3D network with channels. | rsc.org |

| [Cu(H₂mpca)(tfbdc)] | Copper (Cu) | 3D Polymer | Shows high specific capacitance, suitable for supercapacitor electrodes. | acs.org |

The pyrazole ring is a nitrogen-rich heterocycle, a characteristic often sought in the development of energetic materials due to the high heat of formation associated with such compounds. Numerous nitrated-pyrazole derivatives have been investigated for applications as explosives, propellants, and pyrotechnics. However, based on available research, there is no specific information detailing the use of this compound as a direct precursor or component in the synthesis of energetic materials. The focus in this field has predominantly been on pyrazole structures heavily functionalized with nitro or other energy-rich groups.

Utilization in Dyes and Fluorescent Substances

The inherent aromaticity and electron-rich nature of the pyrazole ring make it a valuable scaffold in the design of chromophores and fluorophores. nih.gov Derivatives of this compound serve as key building blocks for various colored and fluorescent materials due to their synthetic versatility and favorable electronic properties. nih.gov Their applications range from the synthesis of traditional azo dyes to the development of advanced fluorescent metal-organic frameworks.

Role in Azo Dye Synthesis

While direct use of this compound in large-scale dye production is not extensively documented, its close derivatives are pivotal in creating novel azo dyes. A noteworthy example involves the use of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate as a diazotization component. nih.gov This compound, which shares the core structure of 3-methyl-pyrazole-4-carboxylic acid, is converted into a diazonium salt. This salt is then reacted with various active methylene (B1212753) compounds to produce a range of pyrazole azo dyes. nih.gov These dyes are of interest for applications such as coloring materials for light color paints. nih.gov

The synthesis process involves coupling the 4-(ethoxycarbonyl)-3-methyl-1H-pyrazole-5-diazonium chloride with different coupling components. nih.gov The resulting dyes exhibit distinct colors and properties, which have been characterized using spectroscopic and computational methods. nih.gov

Table 1: Examples of Azo Dyes Synthesized from a this compound derivative. nih.gov

| Diazotization Component | Coupling Component Type | Resulting Dye Class | Potential Application |

|---|---|---|---|

| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Active Methylene Derivatives | Symmetrical Pyrazole Azo Dyes | Light Color Paints |

Application in Fluorescent Materials

This compound (H₂MPCA) has been directly utilized in the synthesis of coordination polymers and metal complexes that exhibit significant fluorescent properties. rsc.org When reacted with metal ions such as cadmium(II) and cobalt(II), it forms complexes with distinct crystal structures and luminescent behaviors. rsc.org

Research has demonstrated the synthesis of a mononuclear complex, [Cd(HMPCA)₂(H₂O)₄], and a 3D coordination polymer, [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O. rsc.org Both of these cadmium-based structures display a notable green fluorescence in the solid state under irradiation. rsc.org The pyrazole ligand plays a crucial role in the formation of these structures and their resulting optical properties. In the 3D polymer, the HMPCA⁻ anions bridge trinuclear cadmium(II) ion clusters, creating a robust network. rsc.org

Table 2: Fluorescent Metal Complexes Derived from this compound. rsc.org

| Complex Formula | Metal Ion | Structural Type | Observed Fluorescence |

|---|---|---|---|

| [Cd(HMPCA)₂(H₂O)₄] | Cadmium(II) | Mononuclear Complex | Green |

| [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Cobalt(II) | Mononuclear Complex | Green |

| [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O | Cadmium(II) | 3D Coordination Polymer | Green |

The broader family of pyrazole derivatives is well-regarded for its fluorescent capabilities, with many compounds exhibiting high quantum yields and good photostability. nih.govresearchgate.net These characteristics make them suitable for a variety of applications, including the development of fluorescent probes and sensors. benthamdirect.comresearchgate.net The incorporation of the this compound moiety into larger, conjugated systems is a strategy for creating novel and highly fluorescent dyes. nih.gov

Role As a Privileged Scaffold in Medicinal Chemistry Research

Design Principles for Pyrazole-Based Bioactive Molecules

The design of new drugs is a complex process that relies on understanding the relationship between a molecule's structure and its biological activity. The pyrazole (B372694) ring system, and specifically derivatives of 3-Methyl-1H-pyrazole-4-carboxylic acid, offers a versatile platform for the application of these design principles.

Structure-Activity Relationship (SAR) Studies and Molecular Design Strategies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a compound affect its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their therapeutic potential.